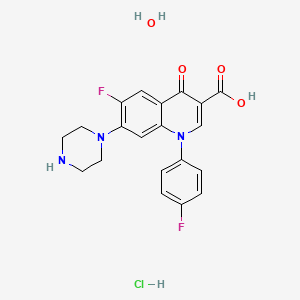

Sarafloxacin hydrochloride hydrate

Description

BenchChem offers high-quality Sarafloxacin hydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sarafloxacin hydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3.ClH.H2O/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;;/h1-4,9-11,23H,5-8H2,(H,27,28);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXNYJHWEOUUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Sarafloxacin Hydrochloride Hydrate

This technical guide provides a comprehensive overview of the chemical synthesis pathway for Sarafloxacin (B1681457) Hydrochloride Hydrate, a fluoroquinolone antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the core synthesis route.

Core Synthesis Pathway

The predominant and commercially viable synthesis of sarafloxacin involves a multi-step process. The key strategic step is the nucleophilic substitution of a halogen at the C-7 position of the quinolone ring with piperazine (B1678402). The synthesis begins with the formation of a crucial intermediate, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is then reacted with piperazine to yield sarafloxacin base. The final step involves the formation of the hydrochloride salt and its subsequent hydration.

The overall synthesis can be broken down into two main stages:

-

Stage 1: Synthesis of the Quinolone Core Intermediate. This involves the construction of the 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ring system.

-

Stage 2: Condensation with Piperazine and Salt Formation. The intermediate is reacted with piperazine, followed by treatment with hydrochloric acid to produce the final sarafloxacin hydrochloride hydrate.

Caption: Core chemical synthesis pathway for Sarafloxacin Hydrochloride Hydrate.

Experimental Protocols

The following protocols are detailed methodologies derived from established patent literature for the key synthesis steps.

Protocol 1: Synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Intermediate C) [1]

This protocol outlines the cyclization reaction to form the core quinolone structure.

-

Reaction Setup: In a suitable reaction flask, charge 70 g of α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) methyl acrylate (Intermediate B) and 520 ml of chlorobenzene.

-

Addition of Base: Stir and heat the mixture. When the internal temperature reaches 70°C, begin the dropwise addition of a mixture of 11 g of 60% sodium hydride (NaH) in 60 ml of chlorobenzene. The addition should be completed over approximately 2 hours.

-

Reaction: Maintain the reaction mixture at the same temperature and continue stirring for 10 hours.

-

Work-up: Add a small amount of water to quench the reaction, followed by 115 g of 15% sodium hydroxide (B78521) (NaOH) solution. Heat the mixture to reflux for 2 hours.

-

Acidification: Cool the mixture slightly and acidify with 30% hydrochloric acid (HCl) to a pH of 1-3.

-

Isolation: Allow the mixture to stand overnight. Collect the resulting precipitate by filtration, wash with water, and dry to yield 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (53.5 g, 87.9% yield).

Protocol 2: Synthesis of Sarafloxacin Hydrochloride (Final Product F) [2]

This protocol details the condensation of the key intermediate with piperazine and subsequent salt formation.

-

Reaction Setup: In a 250 ml reaction flask, charge 100 g of a solvent (e.g., n-butanol), 25 g (0.07 mol) of 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-oxoquinoline-3-carboxylic acid (Intermediate C), and 35 g (0.41 mol) of piperazine.

-

Reflux: Heat the mixture to reflux and maintain for 9-10 hours.

-

Solvent Recovery: After the reaction is complete, recover the solvent and excess piperazine by distillation.

-

Alkaline Wash: Add 120 g of water to the residue, followed by a 30% sodium hydroxide solution to adjust the pH to ≥13. This dissolves the product. Filter to remove any insoluble materials.

-

Salting Out: To the filtrate, add a salt such as sodium chloride (e.g., 50 g) to precipitate impurities. Filter the mixture.

-

Precipitation of Sarafloxacin Base: Adjust the pH of the filtrate to 7.0-7.3 using an acid (e.g., dilute sulfuric acid or acetic acid) to crystallize the sarafloxacin base (Formula II). Collect the wet product by filtration.

-

Salt Formation: Transfer the wet sarafloxacin base to 120 g of 85% ethanol. Heat the mixture to reflux.

-

Final Crystallization: Add reagent-grade hydrochloric acid to adjust the pH to 2.0-2.5. Cool the solution to induce crystallization.

-

Isolation and Drying: Collect the crystals of sarafloxacin hydrochloride by filtration and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes quantitative data from various examples outlined in the patent literature for the synthesis of sarafloxacin hydrochloride from the quinolone carboxylic acid intermediate.[2]

| Example | Solvent System | Reactants (Carboxylic Acid / Piperazine) | Reaction Time (h) | Yield (g) | Yield (%) | Purity (HPLC/Titration) |

| 1 | n-Butanol (100 g) | 25 g / 35 g | 10 | 18.75 | 75.0 | ≥99% / ≥99% |

| 2 | Isoamyl alcohol (100 g) | 25 g / 35 g | 9 | 17.5 | 70.0 | ≥99% / ≥99% |

| 3 | Isopropanol (100 g) | 25 g / 35 g | 10 | 18.25 | 73.0 | ≥99% / ≥99% |

| 4 | Isoamyl alcohol (50 g) & n-Butanol (50 g) | 25 g / 35 g | 9 | 17.8 | 71.0 | ≥99% / ≥99% |

| 5 | Isoamyl alcohol (50 g) & Isopropanol (50 g) | 25 g / 35 g | 9 | 18.0 | 72.0 | ≥99% / ≥99% |

Disclaimer: This document is for informational and research purposes only. The experimental protocols described involve hazardous materials and should only be performed by qualified professionals in a well-equipped laboratory setting, adhering to all necessary safety precautions.

References

An In-depth Technical Guide to the Mechanism of Action of Sarafloxacin on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its potent bactericidal activity stems from the specific inhibition of essential bacterial enzymes responsible for DNA replication and maintenance. This technical guide provides a comprehensive overview of the molecular mechanism by which sarafloxacin targets and inhibits bacterial DNA gyrase, a type II topoisomerase. Understanding this mechanism is crucial for the rational design of new antibacterial agents and for combating the growing threat of antibiotic resistance.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[1] This enzyme is essential for bacterial survival as it introduces negative supercoils into the circular bacterial chromosome, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[2] The GyrA subunit is primarily involved in DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2]

Mechanism of Action of Sarafloxacin on DNA Gyrase

The bactericidal action of sarafloxacin, like other fluoroquinolones, is not simply the inhibition of DNA gyrase's enzymatic activity but rather the conversion of the enzyme into a cytotoxic agent that induces lethal double-strand breaks in the bacterial chromosome.[3] This process can be broken down into several key steps:

Step 1: Formation of the Ternary Cleavage Complex

Sarafloxacin does not bind to DNA gyrase or DNA alone with high affinity. Instead, it selectively binds to and stabilizes a transient intermediate in the enzyme's catalytic cycle known as the "cleavage complex."[2] This ternary complex consists of DNA gyrase, the DNA substrate, and the sarafloxacin molecule. The formation of this complex is crucial for the drug's activity.

Step 2: Inhibition of DNA Re-ligation

Once the cleavage complex is formed, DNA gyrase cleaves both strands of the DNA to allow for the passage of another DNA segment. Sarafloxacin intercalates into the cleaved DNA at the site of the break and interacts with specific amino acid residues in the GyrA subunit of the enzyme.[2] This binding event physically prevents the re-ligation of the cleaved DNA strands, effectively trapping the enzyme in a covalent complex with the broken DNA.[2]

Step 3: Induction of Double-Strand Breaks and Cell Death

The stabilized ternary complex acts as a physical barrier to the progression of replication forks and transcription machinery.[3] The collision of these cellular processes with the stalled gyrase-DNA-sarafloxacin complex leads to the transformation of the transient, enzyme-mediated DNA breaks into permanent, lethal double-strand breaks.[3] The accumulation of these double-strand breaks triggers the SOS response and ultimately leads to bacterial cell death.[3]

The Role of Magnesium

A non-catalytic magnesium ion (Mg²⁺) plays a critical role in mediating the interaction between the fluoroquinolone and DNA gyrase. The Mg²⁺ ion forms a bridge between the C3-carboxyl and C4-keto groups of the sarafloxacin molecule and specific amino acid residues, typically serine and aspartic acid, within the quinolone resistance-determining region (QRDR) of the GyrA subunit.[3] This interaction is essential for the stable binding of the drug to the cleavage complex.

Quantitative Data on Fluoroquinolone Activity

The inhibitory potency of fluoroquinolones against DNA gyrase and the related enzyme, topoisomerase IV, is typically quantified by the 50% inhibitory concentration (IC₅₀). While specific IC₅₀ values for sarafloxacin are not widely reported in publicly available literature, the following table provides a comparative summary of IC₅₀ values for other relevant fluoroquinolones against DNA gyrase from different bacterial species. This data provides a valuable context for understanding the relative potency of this class of antibiotics.

| Fluoroquinolone | Bacterial Species | Target Enzyme | IC₅₀ (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | DNA Gyrase | 120 (nM) | [4] |

| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | Not specified | [5] |

| Norfloxacin | Escherichia coli | DNA Gyrase | Not specified | [6] |

| Moxifloxacin (B1663623) | Escherichia coli | DNA Gyrase | 50-90% lower than ciprofloxacin | [5] |

| Sparfloxacin | Enterococcus faecalis | DNA Gyrase | 25.7 | [7] |

| Gatifloxacin | Enterococcus faecalis | DNA Gyrase | 5.60 | [7] |

| Levofloxacin | Enterococcus faecalis | DNA Gyrase | 28.1 | [7] |

| Sitafloxacin | Enterococcus faecalis | DNA Gyrase | 1.38 | [7] |

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

-

Substrate and Inhibitor Addition: To the reaction mixture, add relaxed pBR322 plasmid DNA (final concentration of 0.3 µg). Add varying concentrations of sarafloxacin (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

-

Enzyme Addition: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme complex (GyrA and GyrB subunits) to a final concentration of approximately 5 nM.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of 2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue) and chloroform/isoamyl alcohol (24:1).

-

Analysis: Vortex briefly and centrifuge to separate the phases. Load the aqueous (upper) phase onto a 1% agarose (B213101) gel. Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Quantification: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA bands. The IC₅₀ value is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.

Sarafloxacin-Induced DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex, which results in the linearization of plasmid DNA upon denaturation.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.9), 50 mM NaCl, 10 mM MgCl₂, and 2.5% glycerol.

-

Substrate and Inhibitor Addition: Add supercoiled pBR322 plasmid DNA (final concentration of 10 nM) to the reaction mixture. Add varying concentrations of sarafloxacin.

-

Enzyme Addition: Add a defined amount of purified DNA gyrase. Note that ATP is not required for quinolone-induced cleavage.

-

Incubation: Incubate the reactions at 37°C for 15-30 minutes.

-

Cleavage Complex Trapping: Add SDS to a final concentration of 1% (w/v) and proteinase K to a final concentration of 0.2 mg/mL. Incubate at 37°C for a further 30 minutes to digest the protein component of the complex.

-

Analysis: Add loading dye and resolve the DNA products (supercoiled, relaxed, and linearized) by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide. The induction of cleavage is indicated by the appearance of a linearized plasmid DNA band. The amount of linearized DNA is proportional to the concentration of the cleavage complex stabilized by sarafloxacin.

Visualizations

Caption: Mechanism of Sarafloxacin Action on DNA Gyrase.

Caption: Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Caption: Experimental Workflow for Sarafloxacin-Induced DNA Cleavage Assay.

References

- 1. Validation of the T86I mutation in the gyrA gene as a highly reliable real time PCR target to detect Fluoroquinolone-resistant Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Sarafloxacin Hydrochloride Hydrate in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of sarafloxacin (B1681457) hydrochloride hydrate (B1144303) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. The information compiled herein is intended to support research, formulation development, and experimental design involving this fluoroquinolone antibiotic.

Core Data: Solubility Parameters

The solubility of sarafloxacin hydrochloride hydrate exhibits notable differences between the organic solvent DMSO and aqueous environments. The following table summarizes the quantitative solubility data gathered from various technical sources. It is important to note that slight variations in reported values may exist due to differences in experimental conditions, such as temperature and the specific form of the compound used (e.g., hydrate state).

| Solvent | Reported Solubility | Temperature |

| DMSO | ~2 mg/mL[1][2], 1 mg/mL[3], 4 mg/mL[4], 8.33 mg/mL (requires sonication)[5] | 25°C[3] |

| Water | <1 mg/mL[3], Insoluble[4], 1 mg/mL (requires sonication and heating to 60°C)[5] | 25°C[3] |

| PBS (pH 7.2) | ~0.5 mg/mL[1][2] | Not Specified |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of sarafloxacin hydrochloride hydrate are not extensively published, a general methodology can be inferred from standard laboratory procedures for creating stock solutions.[1]

General Protocol for Stock Solution Preparation:

-

Preparation of the Solute: Sarafloxacin hydrochloride hydrate is typically supplied as a crystalline solid.[1]

-

Solvent Addition: The desired solvent (DMSO or water) is added to a pre-weighed amount of the sarafloxacin hydrochloride hydrate. For organic solvents like DMSO, it is recommended to purge the solvent with an inert gas.[1]

-

Facilitating Dissolution:

-

For DMSO: The mixture is typically agitated or vortexed until the solid is completely dissolved.

-

For Water: Achieving dissolution in water is more challenging and may require physical methods such as sonication and warming the solution to 60°C.[5] It is also noted that for aqueous solutions, it is best to prepare them fresh and not store them for more than one day.[1]

-

-

Sterile Filtration: For biological applications, the resulting solution should be sterilized by passing it through a 0.22 µm filter.

-

Storage: Stock solutions in DMSO are typically stored at -20°C or -80°C for long-term stability.[5] Aqueous solutions are not recommended for long-term storage.[1]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Sarafloxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][7] This mechanism ultimately leads to the inhibition of DNA synthesis and bacterial cell death.

The following diagram illustrates the simplified signaling pathway of sarafloxacin's mechanism of action.

Caption: Mechanism of action of Sarafloxacin.

Experimental Workflow: Preparing Sarafloxacin for In Vitro Assays

The following diagram outlines a typical workflow for preparing sarafloxacin hydrochloride hydrate for use in in vitro biological experiments, such as determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for preparing Sarafloxacin.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Sarafloxacin (hydrochloride) | CAS 91296-87-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Sarafloxacin HCl | CAS 91296-87-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. toku-e.com [toku-e.com]

- 7. nbinno.com [nbinno.com]

sarafloxacin hydrochloride hydrate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sarafloxacin (B1681457) hydrochloride hydrate (B1144303), a fluoroquinolone antibiotic. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Core Properties of Sarafloxacin Hydrochloride Hydrate

Sarafloxacin hydrochloride hydrate is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] It is primarily used in veterinary medicine to treat bacterial infections, particularly in poultry.[1][3]

| Property | Value | Source(s) |

| CAS Number | 91296-87-6 (anhydrous basis) | [4][5] |

| Molecular Weight | 421.83 g/mol (anhydrous basis) | [4][5] |

| 475.87 g/mol (trihydrate) | [2][6] | |

| Molecular Formula | C₂₀H₁₇F₂N₃O₃ · HCl · xH₂O | [4][5] |

| Mechanism of Action | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV | [1][7][8] |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Sarafloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[1] By inhibiting these enzymes, sarafloxacin disrupts the bacterial cell division process, ultimately leading to cell death.[1][2]

Mechanism of action of sarafloxacin.

Experimental Protocols

This section details key experimental methodologies for the analysis and evaluation of sarafloxacin hydrochloride hydrate.

Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of sarafloxacin against bacterial strains.

Materials:

-

Sarafloxacin hydrochloride hydrate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of sarafloxacin hydrochloride in a suitable solvent (e.g., sterile deionized water with the dropwise addition of 1N NaOH to aid dissolution) at a concentration of 1280 µg/mL. Filter-sterilize the solution.[1]

-

Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[1]

-

Serial Dilution: Add 100 µL of the sarafloxacin stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[1]

-

Inoculum Preparation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible growth of the organism.

Quantitative Data:

Table 1: MICs of Sarafloxacin Hydrochloride against Quality Control Strains [1][9]

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.008 - 0.03 |

| Staphylococcus aureus | 29213 | 0.06 - 0.25 |

| Pseudomonas aeruginosa | 27853 | 0.12 - 1 |

| Enterococcus faecalis | 29212 | 0.5 - 2 |

Table 2: MIC and Mutant Prevention Concentration (MPC) of Sarafloxacin Hydrochloride against Pathogenic Bacteria [1]

| Bacterial Species | Strain | MIC (µg/mL) | MPC (µg/mL) |

| Escherichia coli | O78 | 0.0625 | 1 |

High-Performance Liquid Chromatography (HPLC) for Residue Analysis

This protocol is for the determination of sarafloxacin residues in poultry muscle using HPLC with Fluorescence Detection (HPLC-FLD).

Materials:

-

Homogenized chicken muscle tissue

-

Extraction solvent (e.g., 1% orthophosphoric acid-0.2 M MgCl₂ in water and acetonitrile)

-

n-hexane

-

HPLC system with a fluorescence detector

-

Inertsil phenyl column

Procedure:

-

Sample Preparation:

-

Weigh 2 grams of homogenized chicken muscle tissue.

-

Add the extraction solvent and homogenize.

-

Perform n-hexane partitioning and centrifugation for cleanup.[4]

-

-

Chromatographic Conditions:

-

Quantification: Compare the peak area of the sample to a standard curve of known sarafloxacin concentrations.

HPLC-FLD workflow for sarafloxacin analysis.

Quantitative Data:

Table 3: Performance Characteristics of Analytical Methods for Sarafloxacin Residue Analysis [4]

| Parameter | HPLC-Fluorescence | LC-MS/MS | ELISA |

| Principle | Chromatographic separation followed by fluorescence detection | Chromatographic separation followed by mass spectrometric detection | Immunoassay based on specific antibody binding |

| Limit of Detection (LOD) | 0.2 - 5 ng/g | 0.22 - 1.0 µg/kg | 0.002 ng/mL (in buffer) |

| Limit of Quantitation (LOQ) | 1 - 25 µg/kg | 0.4 - 2.0 µg/kg | Not always reported for tissue |

| Recovery | 63 - 95% | 77.97 - 92.23% | 86.65 - 117.22% (for Enrofloxacin) |

| Specificity | Good, but susceptible to interference | Excellent, highly specific | High, but can have cross-reactivity |

References

- 1. benchchem.com [benchchem.com]

- 2. goldbio.com [goldbio.com]

- 3. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sarafloxacin hydrochloride hydrate VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sarafloxacin Hydrochloride - LKT Labs [lktlabs.com]

- 9. In vitro susceptibility testing and quality control parameters for sarafloxacin (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Sarafloxacin Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of sarafloxacin (B1681457) hydrochloride hydrate (B1144303), a synthetic fluoroquinolone antibiotic. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key mechanisms and workflows.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary application has been in veterinary medicine, particularly for the treatment of bacterial infections in poultry.[2][4] The mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication, leading to bacterial cell death.[1][2] This guide delves into the specifics of its in vitro activity, the methodologies for its evaluation, and the molecular pathways it disrupts.

Mechanism of Action

Sarafloxacin targets and inhibits two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is the main target.[2]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is essential for the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, sarafloxacin effectively blocks DNA replication and repair, ultimately leading to bacterial cell death.[1][2]

Figure 1: Mechanism of action of sarafloxacin.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of sarafloxacin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of sarafloxacin against a range of bacterial species.

Table 1: MIC of Sarafloxacin against Quality Control Strains

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.008 - 0.03[1] |

| Staphylococcus aureus | 29213 | 0.06 - 0.25[1] |

| Pseudomonas aeruginosa | 27853 | 0.12 - 1[1] |

| Enterococcus faecalis | 29212 | 0.5 - 2[1] |

Table 2: In Vitro Activity of Sarafloxacin against Veterinary and Clinical Isolates

| Bacterial Species | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli (Avian Pathogenic) | - | - | 0.25 | - |

| Mycoplasma gallisepticum | Avian Isolates | - | 0.37 | - |

| Mycoplasma synoviae | Avian Isolates | - | 1.76 | - |

| Bacteroides spp. | Clinical Isolates | 0.5 - 2 | - | - |

| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 | - | - |

| Eubacterium spp. | Clinical Isolates | 0.5 - 2 | - | - |

| Actinomyces spp. | Clinical Isolates | 0.5 - 2 | - | - |

| Peptococcus spp. | Clinical Isolates | 0.5 - 2 | - | - |

| Peptostreptococcus spp. | Human Clinical Isolates | - | 0.125 | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of sarafloxacin's in vitro activity is primarily conducted using standardized methods such as broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antibiotic in a liquid growth medium.

Materials:

-

Sarafloxacin hydrochloride hydrate powder

-

Appropriate solvent (e.g., sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Positive control (broth and inoculum, no antibiotic)

-

Negative control (broth only)

Procedure:

-

Preparation of Sarafloxacin Stock Solution: Prepare a concentrated stock solution of sarafloxacin in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the sarafloxacin stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible bacterial growth.

References

- 1. In vitro susceptibility testing and quality control parameters for sarafloxacin (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NCCLS Quality Control Values for Veterinary-Use Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sarafloxacin [sitem.herts.ac.uk]

- 4. In vitro susceptibility of avian mycoplasmas to enrofloxacin, sarafloxacin, tylosin, and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarafloxacin Hydrochloride Hydrate: An In-depth Technical Guide for Veterinary Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarafloxacin (B1681457) hydrochloride hydrate (B1144303) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of its core properties, mechanism of action, and applications in veterinary research. It is intended to serve as a foundational resource for scientists and professionals involved in drug development and veterinary medicine. This document details the physicochemical properties, antimicrobial spectrum, pharmacokinetic profiles, and established experimental protocols for the evaluation of sarafloxacin hydrochloride hydrate. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

Sarafloxacin hydrochloride is a water-soluble salt of sarafloxacin.[1] The hydrated form is often used in research and formulations. Understanding the specific form of the molecule is critical for accurate experimental design and interpretation of results.

| Property | Value | Source |

| Chemical Name | 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | [3] |

| CAS Number | 91296-87-6 | [1][4] |

| Molecular Formula | C₂₀H₁₇F₂N₃O₃ • HCl • 3H₂O | [1] |

| Molecular Weight | 475.87 g/mol | [1] |

| Anhydrous Molecular Weight | 421.83 g/mol | [4][5][6] |

| Form | Powder | [1] |

| Color | Pale Yellow Solid | [5] |

| Solubility | Soluble in water (<1 mg/ml at 25°C), DMSO (1 mg/ml at 25°C), and ethanol (B145695) (<1 mg/ml at 25°C).[4] The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[6] | [4][6] |

| Storage Conditions | 2-8°C | [1] |

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, sarafloxacin's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.[7][8] This targeted action disrupts bacterial cell division and ultimately leads to cell death.[1]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Sarafloxacin targets two key type II topoisomerase enzymes:

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[1][9] In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.[10] It is the main target in many Gram-positive bacteria.

By forming a stable complex with these enzymes and the bacterial DNA, sarafloxacin traps the enzymes in the process of cleaving the DNA, preventing the subsequent re-ligation step. This leads to the accumulation of double-stranded DNA breaks, triggering a cascade of events that result in bacterial cell death.[2]

References

- 1. toku-e.com [toku-e.com]

- 2. goldbio.com [goldbio.com]

- 3. Sarafloxacin hydrochloride hydrate | C20H20ClF2N3O4 | CID 45479753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sarafloxacin HCl | CAS 91296-87-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Sarafloxacin hydrochloride | 91296-87-6 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Sarafloxacin Hydrochloride - LKT Labs [lktlabs.com]

- 10. nbinno.com [nbinno.com]

Unraveling the Hydrated States of Sarafloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sarafloxacin (B1681457) hydrochloride, a fluoroquinolone antibiotic, can exist in various solid-state forms, including anhydrous and hydrated states. The degree of hydration can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as its stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the known hydrate (B1144303) forms of sarafloxacin hydrochloride, outlines key experimental protocols for their characterization, and presents a framework for understanding their properties.

Known Hydrate Forms of Sarafloxacin Hydrochloride

Current literature and chemical databases indicate the existence of at least two hydrated forms of sarafloxacin hydrochloride: a monohydrate and a trihydrate. The anhydrous form serves as the baseline for comparison. The fundamental properties of these forms are summarized below.

| Property | Sarafloxacin Hydrochloride (Anhydrous) | Sarafloxacin Hydrochloride Monohydrate | Sarafloxacin Hydrochloride Trihydrate |

| Molecular Formula | C₂₀H₁₇F₂N₃O₃ · HCl | C₂₀H₁₇F₂N₃O₃ · HCl · H₂O | C₂₀H₁₇F₂N₃O₃ · HCl · 3H₂O |

| Molecular Weight | ~421.83 g/mol [1][2][3][4][5][6] | ~439.85 g/mol | ~475.87 g/mol [5][7][8] |

| Melting Point (°C) | Decomposes >240 °C[1] | >275 °C[9] | Not Available |

| Appearance | Pale yellow solid[1] | Not Available | Not Available |

Characterization of Hydrate Forms: Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the hydrate forms of sarafloxacin hydrochloride. The following are detailed methodologies for key experiments.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline forms, including hydrates, based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: A small amount of the sarafloxacin hydrochloride sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrumentation: A high-resolution X-ray powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/min.

-

Data Analysis: The resulting diffraction pattern is analyzed for the positions (2θ) and intensities of the diffraction peaks. These are compared between different batches and against known standards to identify the crystalline form.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

TGA and DSC provide information on the thermal stability and phase transitions of the material, including dehydration events.

Methodology:

-

Sample Preparation: Approximately 3-5 mg of the sample is accurately weighed into an aluminum pan.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

TGA Protocol: The sample is heated from ambient temperature to 300°C at a constant heating rate of 10°C/min under a nitrogen purge (flow rate of 50 mL/min). The weight loss as a function of temperature is recorded.

-

DSC Protocol: The sample is subjected to the same heating program as in TGA. The heat flow to or from the sample relative to a reference is measured.

-

Data Analysis: The TGA thermogram is analyzed for sharp weight losses, indicating dehydration. The temperature range and percentage of weight loss are calculated. The DSC thermogram is analyzed for endothermic or exothermic events, such as dehydration (endotherm) or solid-state phase transitions.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are used to probe the molecular vibrations and can detect changes in the local environment of the water molecules and the API upon hydration.

Methodology (FTIR):

-

Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic peaks, particularly in the O-H stretching region (3000-3600 cm⁻¹) which is indicative of water of hydration.

Methodology (Raman):

-

Sample Preparation: A small amount of the sample is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Data Collection: Spectra are collected from multiple points on the sample to ensure homogeneity.

-

Data Analysis: The spectra are analyzed for shifts in vibrational modes, which can indicate different solid-state forms.

Illustrative Quantitative Data

While specific experimental data for the hydrate forms of sarafloxacin hydrochloride are not widely available in the public domain, the following tables represent the type of quantitative data that would be generated from the aforementioned analyses.

Table 2: Illustrative X-ray Powder Diffraction Peaks for Hypothetical Hydrate Forms

| 2θ Position (°) - Form A | Relative Intensity (%) | 2θ Position (°) - Form B | Relative Intensity (%) |

| 8.5 | 100 | 7.2 | 80 |

| 12.1 | 65 | 10.5 | 100 |

| 15.3 | 40 | 14.8 | 55 |

| 18.9 | 75 | 19.3 | 60 |

| 22.4 | 50 | 23.1 | 45 |

| 25.8 | 85 | 26.5 | 70 |

Table 3: Illustrative Thermal Analysis Data for a Hypothetical Trihydrate Form

| Technique | Observation | Temperature Range (°C) | Value |

| TGA | Weight Loss (Dehydration Step 1) | 50-100 | ~4% (corresponds to 1 mole of H₂O) |

| TGA | Weight Loss (Dehydration Step 2) | 110-150 | ~8% (corresponds to 2 moles of H₂O) |

| DSC | Endotherm (Dehydration Step 1) | Peak at ~85 | - |

| DSC | Endotherm (Dehydration Step 2) | Peak at ~130 | - |

| DSC | Exotherm (Decomposition) | Onset >250 | - |

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments for characterizing hydrate forms and the relationship between the analytical techniques.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Sarafloxacin HCl | 91296-87-6 [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Sarafloxacin hydrochloride | LGC Standards [lgcstandards.com]

- 7. toku-e.com [toku-e.com]

- 8. goldbio.com [goldbio.com]

- 9. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Sarafloxacin Hydrochloride Hydrate vs. Sarafloxacin Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of sarafloxacin (B1681457) hydrochloride hydrate (B1144303) and sarafloxacin free base, focusing on their core physicochemical properties, stability, and biological activity. The information is intended to support research, development, and formulation activities involving this fluoroquinolone antibiotic.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] In pharmaceutical development, the choice between using the free base or a salt form of an active pharmaceutical ingredient (API) is critical, as it can significantly impact the drug's solubility, stability, bioavailability, and manufacturability. This guide focuses on the differences between the sarafloxacin free base and its commonly used salt form, sarafloxacin hydrochloride hydrate.

Physicochemical Properties

The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and dissolution rate of weakly basic drugs like sarafloxacin.[3] The addition of a hydrochloride moiety and the potential for hydration alters the molecule's fundamental physicochemical characteristics.

Data Presentation: Physicochemical Properties

| Property | Sarafloxacin Free Base | Sarafloxacin Hydrochloride (Anhydrous) | Sarafloxacin Hydrochloride Hydrate (Trihydrate) | Source(s) |

| Chemical Formula | C₂₀H₁₇F₂N₃O₃ | C₂₀H₁₇F₂N₃O₃ · HCl | C₂₀H₁₇F₂N₃O₃ · HCl · 3H₂O | [4][5][6] |

| Molecular Weight ( g/mol ) | 385.37 | 421.83 | 475.87 | [4][5][6] |

| Appearance | Off-white to pale beige solid | Pale yellow solid | White to light yellow powder | [7] |

| Melting Point (°C) | 282-285 | >240 (decomposes) | Not specified | [7] |

| pKa (Strongest Acidic) | 5.74 | 5.74 | 5.74 | [7] |

| pKa (Strongest Basic) | 8.68 | 8.68 | 8.68 | [7] |

Solubility

The conversion of a free base to a salt form generally aims to improve aqueous solubility, a critical factor for oral absorption.

Sarafloxacin Hydrochloride Hydrate:

-

Water: Soluble.[7]

-

PBS (pH 7.2): Approximately 0.5 mg/mL.[8]

-

DMSO: Approximately 2 mg/mL.[8]

-

Dimethylformamide (DMF): Approximately 5 mg/mL.[8]

Sarafloxacin Free Base:

-

Aqueous Base: Slightly soluble.

-

Methanol: Slightly soluble.

Stability Profile

The stability of an API is crucial for determining its shelf-life and ensuring its safety and efficacy. Stability can be influenced by factors such as pH, light, and temperature.

While direct comparative stability studies between sarafloxacin hydrochloride hydrate and the free base are not detailed in the provided search results, general stability information for sarafloxacin indicates susceptibility to photodegradation.[9] Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10]

Aqueous solutions of sarafloxacin hydrochloride are not recommended for storage for more than one day.[8]

Antimicrobial Activity

Both the free base and the salt form are expected to exhibit the same intrinsic antimicrobial activity, as the active moiety is the sarafloxacin molecule. The in vitro activity is typically measured by the Minimum Inhibitory Concentration (MIC).

While a direct comparison of the MIC values for the hydrochloride hydrate versus the free base was not found, sarafloxacin is known to be a potent antibiotic against a variety of pathogens.[2] It is as effective as other fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin (B1671348) against numerous bacterial strains.[2]

Pharmacokinetics and Bioavailability

The enhanced aqueous solubility of the hydrochloride salt is expected to lead to a faster dissolution rate in the gastrointestinal tract, which can potentially lead to improved and more consistent bioavailability compared to the free base.[3]

Studies on sarafloxacin have reported on its bioavailability, but a direct comparative study between the hydrochloride hydrate and the free base was not found in the search results.[5][11] The bioavailability of sarafloxacin can be influenced by the dosage form (e.g., solution vs. suspension).

Experimental Protocols

Determination of Equilibrium Solubility

A harmonized protocol for determining the equilibrium solubility of an API is crucial for Biopharmaceutics Classification System (BCS) based biowaivers. The following is a general procedure based on WHO guidelines.[12][13]

Objective: To determine the equilibrium solubility of sarafloxacin hydrochloride hydrate and sarafloxacin free base at different pH values (e.g., 1.2, 4.5, and 6.8) at 37 ± 1 °C.

Materials:

-

Sarafloxacin hydrochloride hydrate and sarafloxacin free base API

-

Buffer solutions (pH 1.2, 4.5, 6.8)

-

Shake-flask or other suitable agitation apparatus

-

Constant temperature bath (37 ± 1 °C)

-

Syringe filters (e.g., 0.45 µm)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of the API to a known volume of each buffer solution in triplicate.

-

Equilibration: Place the flasks in a shaker bath at 37 ± 1 °C and agitate for a predetermined time (e.g., 24 or 48 hours) to reach equilibrium.

-

Sample Collection: Withdraw an aliquot of the suspension.

-

Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated analytical method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate and quantify the parent drug from its degradation products.[10]

Chromatographic Conditions (Example):

-

Column: µ-Bondapak C18 (3.9 mm x 300 mm), or equivalent.[14]

-

Mobile Phase: Acetonitrile:Methanol:2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV at 278 nm.[15]

-

Column Temperature: 15°C.[15]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the sarafloxacin reference standard in the mobile phase.

-

Sample Preparation: Dilute samples from stability studies (forced degradation) with the mobile phase to a suitable concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and quantify the amount of sarafloxacin.

In Vitro Dissolution Testing

In vitro dissolution testing is used to evaluate the release rate of the API from its dosage form.[16]

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets and capsules.

Dissolution Medium: Typically, aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8) are used to simulate the gastrointestinal tract.

Procedure:

-

Place the dosage form in the dissolution vessel containing the pre-warmed dissolution medium.

-

Rotate the paddle at a specified speed (e.g., 50 rpm).

-

Withdraw samples at predetermined time points.

-

Analyze the samples for the concentration of dissolved sarafloxacin using a suitable analytical method.

Mandatory Visualizations

Caption: Relationship between Sarafloxacin Forms.

Caption: Experimental Workflow for Solubility.

Caption: Sarafloxacin Mechanism of Action.

Conclusion

The choice between sarafloxacin hydrochloride hydrate and sarafloxacin free base has significant implications for drug development. The hydrochloride hydrate form offers the advantage of enhanced aqueous solubility, which is expected to translate to improved dissolution and potentially better bioavailability. However, the stability of the hydrated salt form, particularly in solid dosage forms, needs to be carefully evaluated. The free base, while likely less soluble, may offer advantages in certain formulation types or have different stability characteristics. This guide provides a foundational understanding of the key differences and the experimental approaches required for a comprehensive evaluation, enabling researchers and drug development professionals to make informed decisions in the formulation and development of sarafloxacin-based products.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sarafloxacin Hydrochloride | C20H18ClF2N3O3 | CID 56207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetics and bioavailability of sarafloxacin hydrochloride in <i>Litopenaeus vannamei</i> [schinafish.cn]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. benchchem.com [benchchem.com]

- 15. [Determination of sarafloxacin by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is dissolution testing? [pion-inc.com]

The Rise and Fall of Sarafloxacin: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457), a fluoroquinolone antibiotic, emerged from the intensive research and development efforts of the 1980s aimed at expanding the therapeutic arsenal (B13267) against bacterial infections. Developed by Abbott Laboratories, this synthetic chemotherapeutic agent showed significant promise, particularly in the veterinary field. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, antimicrobial spectrum, and pharmacokinetic profile of sarafloxacin. It also delves into the experimental protocols that defined its characterization and the resistance mechanisms that ultimately contributed to its withdrawal from the market, offering valuable insights for modern antibiotic research and development.

Discovery and Development

Sarafloxacin was developed as a third-generation fluoroquinolone antibiotic, an advancement from the earlier quinolones, characterized by the addition of a fluorine atom to the quinolone ring, which enhanced its antimicrobial activity and broadened its spectrum.[1] Initially intended for veterinary use, sarafloxacin hydrochloride received approval for controlling mortality associated with Escherichia coli in broiler chickens and growing turkeys.[1] It was marketed under the brand name SaraFlox® as a water-soluble powder and an injectable solution.[1]

However, the late 1990s and early 2000s saw growing concerns regarding the potential for fluoroquinolone use in poultry to contribute to the emergence of antibiotic-resistant bacteria in humans.[1] In response to these human food safety concerns raised by the U.S. Food and Drug Administration (FDA), Abbott Laboratories voluntarily requested the withdrawal of its new animal drug applications for sarafloxacin.[1] The FDA formally withdrew its approval on April 30, 2001, ceasing its clinical use.[1]

Chemical Synthesis

The synthesis of sarafloxacin involves a multi-step chemical process. The core of the most common synthetic route is the condensation of a substituted quinolone-3-carboxylic acid with piperazine.[1] Specifically, 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid is reacted with piperazine, followed by purification and salt formation to yield sarafloxacin hydrochloride.[1][2]

Mechanism of Action

Sarafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[7] By binding to these enzymes, sarafloxacin prevents the unwinding of double-stranded DNA, which is a necessary step for DNA replication, thereby inhibiting cell division and leading to bacterial cell death.[4][8]

References

- 1. benchchem.com [benchchem.com]

- 2. CN102276528A - Chemical preparation method of sarafloxacin hydrochloride - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. toku-e.com [toku-e.com]

- 5. nbinno.com [nbinno.com]

- 6. Sarafloxacin Hydrochloride - LKT Labs [lktlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. goldbio.com [goldbio.com]

In-Depth Technical Guide: Sarafloxacin Hydrochloride Hydrate and its Inhibition of Bacterial Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Topoisomerase IV in Bacterial Replication

Bacterial topoisomerase IV is a type II topoisomerase essential for DNA replication and cell division.[3] Composed of two ParC and two ParE subunits, its primary function is the decatenation, or unlinking, of newly replicated daughter chromosomes.[3] This process is critical for the proper segregation of genetic material into daughter cells. Inhibition of topoisomerase IV leads to an accumulation of catenated chromosomes, ultimately resulting in the cessation of cell division and bacterial death. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolone antibiotics, while in Gram-negative bacteria, it is often the secondary target after DNA gyrase.[3]

Mechanism of Action: How Sarafloxacin (B1681457) Inhibits Topoisomerase IV

Sarafloxacin, like other fluoroquinolones, inhibits topoisomerase IV by stabilizing the covalent complex formed between the enzyme and DNA during the catalytic cycle.[1] This ternary complex, consisting of the drug, the enzyme, and the DNA, effectively traps the topoisomerase IV in a state where it has cleaved the DNA but is unable to re-ligate the strands.[1] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event for the cell.[1]

The interaction is mediated by a water-metal ion bridge, where a magnesium ion coordinates with the fluoroquinolone and key amino acid residues within the ParC subunit of topoisomerase IV.[4] This stabilized cleavage complex obstructs the movement of replication forks and transcription machinery, triggering a cascade of events that culminate in bacterial cell death.

dot

Caption: Mechanism of Sarafloxacin Inhibition of Topoisomerase IV.

Quantitative Data: Comparative Analysis

While specific IC50 values for sarafloxacin hydrochloride hydrate against purified topoisomerase IV are not readily found in the reviewed literature, data for other fluoroquinolones provide a valuable benchmark for its expected potency. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

The following table summarizes the IC50 values for several fluoroquinolones against topoisomerase IV from Enterococcus faecalis. This data illustrates the typical range of inhibitory concentrations for this class of antibiotics against a Gram-positive bacterial enzyme.

| Fluoroquinolone | IC50 (µg/mL) for Topoisomerase IV from E. faecalis |

| Sitafloxacin | 1.42 |

| Gatifloxacin | 4.24 |

| Tosufloxacin | 3.89 |

| Levofloxacin | 8.49 |

| Ciprofloxacin | 9.30 |

| Sparfloxacin | 19.1 |

| Data sourced from a study on quinolone inhibitory activities against Enterococcus faecalis topoisomerase IV.[5] |

It is important to note that IC50 values can vary depending on the bacterial species from which the enzyme is derived and the specific experimental conditions.

Experimental Protocols

The inhibitory activity of sarafloxacin hydrochloride hydrate against topoisomerase IV can be determined using several in vitro assays. The most common are the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by sarafloxacin is quantified by measuring the decrease in the amount of decatenated DNA.

Materials:

-

Purified bacterial topoisomerase IV

-

Catenated kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 350 mM potassium glutamate, 0.05 mg/ml albumin)

-

Sarafloxacin hydrochloride hydrate stock solution

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

Agarose (B213101) gel (0.8-1.0%)

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of sarafloxacin hydrochloride hydrate. Include a no-drug control and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of topoisomerase IV to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reactions by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Visualization and Quantification: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system. Quantify the intensity of the decatenated DNA bands to determine the IC50 value of sarafloxacin.

dot

Caption: Workflow for the Topoisomerase IV Decatenation Assay.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex induced by sarafloxacin. The principle is that the drug traps the enzyme covalently bound to the DNA. Subsequent treatment with a denaturant and a protease results in double-strand breaks, which can be visualized as a conversion of supercoiled plasmid DNA to linear DNA.

Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (similar to decatenation assay buffer, may lack ATP)

-

Sarafloxacin hydrochloride hydrate stock solution

-

Sodium Dodecyl Sulfate (SDS) solution

-

Proteinase K

-

Stop Solution/Loading Dye

-

Agarose gel (0.8-1.0%)

-

Electrophoresis and imaging equipment as in the decatenation assay

Procedure:

-

Reaction Setup: Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of sarafloxacin hydrochloride hydrate.

-

Enzyme Addition: Add topoisomerase IV to initiate the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.

-

Denaturation and Digestion: Add SDS to a final concentration of ~0.2% and proteinase K to ~0.1 mg/mL to denature the enzyme and digest the protein, respectively. Incubate further at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel to separate supercoiled, nicked, and linear DNA.

-

Visualization and Analysis: Stain the gel and visualize the DNA bands. An increase in the amount of linear DNA with increasing sarafloxacin concentration indicates the stabilization of the cleavage complex.

dot

Caption: Workflow for the Topoisomerase IV DNA Cleavage Assay.

Conclusion

Sarafloxacin hydrochloride hydrate, as a member of the fluoroquinolone class of antibiotics, is understood to inhibit bacterial topoisomerase IV by stabilizing the enzyme-DNA cleavage complex, leading to bactericidal double-strand breaks.[1] While specific IC50 values for sarafloxacin are not widely published, the experimental protocols detailed in this guide provide a robust framework for determining its inhibitory potency. The comparative data from other fluoroquinolones suggest that sarafloxacin's activity against topoisomerase IV is likely to be in the low microgram per milliliter range. Further research to determine the precise IC50 values of sarafloxacin against topoisomerase IV from various bacterial species would be invaluable for a more complete understanding of its antibacterial profile and for the development of future antimicrobial strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Sarafloxacin Hydrochloride Hydrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, the specific single-crystal structure of sarafloxacin (B1681457) hydrochloride hydrate (B1144303) has not been publicly deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, this guide will provide a comprehensive overview of the established methodologies for determining the crystal structure of such a compound. To illustrate the expected data and its presentation, crystallographic information for the closely related fluoroquinolone, ciprofloxacin (B1669076) hydrochloride 1.34-hydrate, will be used as a representative example.

Introduction

Sarafloxacin, a fluoroquinolone antibiotic, is of significant interest in veterinary medicine. Its efficacy and physicochemical properties, such as solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. The hydrochloride hydrate form is often preferred for formulation due to its improved solubility and stability. A definitive crystal structure analysis via single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. This information is crucial for understanding its chemical behavior, guiding formulation development, and for regulatory purposes.

This technical guide outlines the essential experimental protocols required for the crystal structure determination of a small molecule pharmaceutical compound like sarafloxacin hydrochloride hydrate.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals, followed by X-ray diffraction data collection and subsequent structure solution and refinement.

The primary requisite for single-crystal X-ray diffraction is the availability of a well-ordered single crystal of suitable size (typically 0.1-0.3 mm in all dimensions). Common crystallization techniques for pharmaceutical compounds include:

-

Slow Evaporation: A saturated solution of sarafloxacin hydrochloride hydrate in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to the formation of crystals.

-

Vapor Diffusion: This method involves placing a drop of the saturated sarafloxacin hydrochloride hydrate solution on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound reduces, leading to crystallization.

The choice of solvent is critical and often determined empirically. Common solvents for fluoroquinolones include water, ethanol, methanol, and mixtures thereof.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves:

-

Crystal Screening and Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of the diffracted X-rays are measured by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Illustrative Crystal Structure Data: Ciprofloxacin Hydrochloride 1.34-Hydrate

The following tables present the crystallographic data for ciprofloxacin hydrochloride 1.34-hydrate as a proxy for the type of information that would be obtained for sarafloxacin hydrochloride hydrate.[1][2][3][4]

Table 1: Crystal Data and Structure Refinement for Ciprofloxacin Hydrochloride 1.34-Hydrate [1][4]

| Parameter | Value |

| Empirical formula | C₁₇H₁₈FN₃O₃·HCl·1.34H₂O |

| Formula weight | 389.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 16.743(3) Å, α = 90° |

| b = 10.038(2) Å, β = 107.63(3)° | |

| c = 12.083(2) Å, γ = 90° | |

| Volume | 1937.6(7) ų |

| Z | 4 |

| Density (calculated) | 1.334 Mg/m³ |

| Absorption coefficient | 0.239 mm⁻¹ |

| F(000) | 817 |

| Crystal size | 0.40 x 0.30 x 0.20 mm |

| Theta range for data collection | 2.29 to 25.00° |

| Reflections collected | 3584 |

| Independent reflections | 3394 [R(int) = 0.0216] |

| Final R indices [I>2sigma(I)] | R1 = 0.0455, wR2 = 0.1189 |

| R indices (all data) | R1 = 0.0615, wR2 = 0.1293 |

| Largest diff. peak and hole | 0.278 and -0.283 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for Ciprofloxacin Hydrochloride 1.34-Hydrate [1]

| Bond | Length (Å) | Bond | Length (Å) |

| F(1)-C(6) | 1.363(2) | N(1)-C(2) | 1.383(3) |

| N(1)-C(9) | 1.401(3) | N(1)-C(11) | 1.468(3) |

| O(1)-C(4) | 1.226(3) | O(2)-C(17) | 1.298(3) |

| O(3)-C(17) | 1.212(3) | N(2)-C(7) | 1.378(3) |

Table 3: Selected Bond Angles (°) for Ciprofloxacin Hydrochloride 1.34-Hydrate [1]

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(2)-N(1)-C(9) | 119.5(2) | C(2)-N(1)-C(11) | 119.9(2) |

| C(9)-N(1)-C(11) | 120.5(2) | C(7)-N(2)-C(14) | 111.4(2) |

| C(7)-N(2)-C(15) | 112.0(2) | C(14)-N(2)-C(15) | 109.9(2) |

| C(10)-C(3)-C(17) | 119.4(2) | O(1)-C(4)-C(3) | 123.0(2) |

Table 4: Hydrogen Bond Geometry (Å, °) for Ciprofloxacin Hydrochloride 1.34-Hydrate [1]

| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| N(3)-H(3A)···O(1) | 0.90 | 1.88 | 2.775(3) | 174.9 |

| N(3)-H(3B)···O(W1) | 0.90 | 1.95 | 2.843(3) | 171.7 |

| O(W1)-H(W1A)···Cl(1) | 0.85 | 2.37 | 3.213(2) | 172.1 |

| O(W1)-H(W1B)···O(2) | 0.85 | 1.94 | 2.783(3) | 173.2 |

D = donor atom, A = acceptor atom

Visualization of Experimental Workflow

The general workflow for crystal structure analysis is depicted in the following diagram.

Conclusion

While the definitive crystal structure of sarafloxacin hydrochloride hydrate is not currently in the public domain, the methodologies for its determination are well-established. The process involves careful crystallization, precise X-ray diffraction data collection, and rigorous structure solution and refinement. The resulting crystallographic data, exemplified here by that of ciprofloxacin hydrochloride 1.34-hydrate, provides invaluable insights into the molecule's three-dimensional structure and intermolecular interactions. Such information is fundamental for the rational design of drug formulations with optimal physicochemical properties. It is anticipated that the crystal structure of sarafloxacin hydrochloride hydrate will be determined and made publicly available in the future, which will further aid in the comprehensive understanding and development of this important veterinary antibiotic.

References

- 1. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]

Methodological & Application

Application Note and Protocol for the Quantification of Sarafloxacin Hydrochloride Hydrate using High-Performance Liquid Chromatography (HPLC)

Introduction

Sarafloxacin (B1681457) hydrochloride hydrate (B1144303) is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections.[1][2] The monitoring of its residues in various matrices such as poultry, fish, and plasma is crucial for ensuring food safety, regulatory compliance, and for pharmacokinetic studies.[1][2][3] This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of sarafloxacin hydrochloride hydrate. The described protocols are based on established and validated procedures, offering high sensitivity and reliability for researchers, scientists, and drug development professionals.[2]

Physicochemical Properties of Sarafloxacin

Understanding the physicochemical properties of sarafloxacin is essential for method development and accurate quantification. Sarafloxacin can exist in its free base form, as a hydrochloride salt, and in hydrated forms.[4] The specific form of the reference standard used is critical for accurate preparation of standard solutions.[4]

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Form |

| Sarafloxacin (Free Base) | C₂₀H₁₇F₂N₃O₃ | 385.4[4][5] | Free Base |

| Sarafloxacin Hydrochloride | C₂₀H₁₇F₂N₃O₃ • HCl | ~421.83[4][6] | Anhydrous Salt |

| Sarafloxacin Hydrochloride Hydrate | C₂₀H₂₀ClF₂N₃O₄ | 439.8[7] | Hydrated Salt |

| Sarafloxacin Hydrochloride Trihydrate | C₂₀H₁₇F₂N₃O₃ • HCl • 3H₂O | 475.87[4] | Hydrated Salt |

HPLC Method for Quantification of Sarafloxacin

This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of sarafloxacin. The method can be adapted for various sample matrices with appropriate sample preparation.

Chromatographic Conditions

Two primary detection methods are commonly used for sarafloxacin analysis: UV detection and Fluorescence detection. Fluorescence detection generally offers higher sensitivity.[1]

Table 1: HPLC Operating Conditions

| Parameter | Condition with UV Detection | Condition with Fluorescence Detection |

| Column | C18 reversed-phase column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm)[3][5][8] | C18 reversed-phase column[1][2] |

| Mobile Phase | Acetonitrile (B52724):Methanol:2 mmol/L Phosphoric Acid (pH 3.5 with triethylamine) (30:5:65, v/v/v)[3][5][8] | Gradient elution with an organic phase (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid)[2] or Acetonitrile:2% Acetic Acid (15:85, v/v)[9] |

| Flow Rate | 1.0 mL/min[1][3][8] | 1.0 mL/min[1] |

| Detection | UV at 278 nm[3][5][8] | Fluorescence[1][2] |

| Excitation Wavelength | N/A | 278 nm[1] or 280 nm[2] |

| Emission Wavelength | N/A | 450 nm[1] or >389 nm[2] |

| Column Temperature | 15°C[3][8] | Ambient or controlled (e.g., 35°C)[10] |

| Injection Volume | 20 µL[3] | 20 µL |

Method Validation Parameters

The analytical method should be validated for its performance characteristics.[2] The following table summarizes typical validation parameters for a sarafloxacin HPLC method.

Table 2: Method Validation Summary

| Parameter | Typical Result |

| Linearity (r²) | > 0.997[1] |

| Linearity Range | 0.0040 - 2.0 µg/mL[1] |